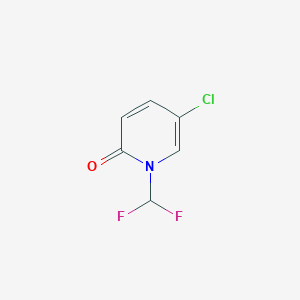

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one

Description

Significance of Pyridone Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridone structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and natural products. nih.govresearchgate.net These six-membered nitrogen-containing heterocycles exist in isomeric forms, primarily 2-pyridones and 4-pyridones. nih.gov Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them valuable bioisosteres for amides, phenyl groups, and other heterocycles. researchgate.net

This versatility allows pyridone-containing molecules to effectively interact with biological targets. researchgate.net Consequently, the pyridone core is a fundamental building block in the development of therapeutics for a range of diseases, including cancer and viral infections. nih.gov In organic synthesis, the pyridone ring serves as a versatile intermediate for constructing more complex molecular architectures. nih.gov

Importance of Difluoromethylated Moieties in Enhancing Molecular Properties and Design

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their chemical and biological properties. nih.gov The difluoromethyl group (–CF₂H) has attracted considerable attention for its unique characteristics. It can serve as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amino (–NH₂) groups. researchgate.netnih.gov

This substitution can lead to significant improvements in a molecule's profile, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₂H group resistant to metabolic degradation. ub.edu

Increased Lipophilicity: This property can improve a molecule's ability to permeate biological membranes. nih.gov

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

Improved Binding Affinity: The ability of the –CF₂H group to form hydrogen bonds can enhance interactions with target proteins. nih.gov

These attributes make the difluoromethyl group a valuable component in the design of pharmaceuticals and agrochemicals. researchgate.net

Overview of N-Difluoromethylated Pyridones as a Distinct Class of Fluorine-Containing Heterocycles

The direct attachment of a difluoromethyl group to the nitrogen atom of a pyridone ring creates the class of N-difluoromethylated pyridones. This structural modification combines the beneficial features of both the pyridone scaffold and the difluoromethyl moiety. Research into this specific class of compounds has led to the development of novel synthetic methods to facilitate their creation.

For instance, a transition-metal-free method has been described for the synthesis of N-difluoromethylated pyridines and 4-pyridones using ethyl bromodifluoroacetate as the difluoromethylation reagent. rsc.org This process typically involves N-alkylation followed by hydrolysis and decarboxylation. nih.gov The development of such synthetic routes is crucial for exploring the potential applications of these compounds, particularly in areas where fine-tuning of properties like metabolic stability and binding affinity is desired. nih.gov

Research Scope and Objectives Pertaining to 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one and its Analogues

While specific, in-depth research on this compound is not extensively documented, the objective of studying such a molecule would be to investigate the synergistic effects of its three core components. The chlorine atom at the 5-position further modulates the electronic properties of the pyridone ring, potentially influencing its reactivity and biological activity. The presence of chlorine is a common feature in many approved pharmaceuticals. nih.gov

Future research on this compound and its analogues would likely focus on several key areas:

Novel Synthetic Pathways: Developing efficient and scalable methods for its synthesis.

Physicochemical Characterization: A thorough analysis of its structural and electronic properties using techniques like NMR, HPLC, and mass spectrometry.

Reactivity Studies: Exploring its behavior in various chemical reactions to understand its potential as a synthetic building block.

Medicinal Chemistry Exploration: Investigating its potential as a scaffold for new therapeutic agents by screening for biological activity.

The study of this and related compounds contributes to the expanding "fluorination toolbox" available to organic and medicinal chemists, enabling the creation of new molecules with precisely tailored properties.

Properties

IUPAC Name |

5-chloro-1-(difluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKCRQQDZLKUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving 5 Chloro 1 Difluoromethyl Pyridin 2 1h One

Mechanistic Pathways of N-Difluoromethylation Reactions

The formation of the N-CF2H bond in pyridinones, including the chloro-substituted variant, can proceed through several mechanistic routes, often involving highly reactive intermediates.

Role of Difluorocarbene and Difluoromethyl Radical Intermediates

The N-difluoromethylation of 2-pyridones frequently involves the generation of difluorocarbene (:CF2) as a key intermediate. researchgate.netcas.cn This highly electrophilic species can be generated from various precursors, such as bromodifluoroacetate, chlorodifluoromethane (B1668795) (Freon-22), or (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). cas.cnresearchgate.net In the presence of a base, the 2-pyridone nitrogen acts as a nucleophile, attacking the difluorocarbene. This is followed by a 1,2-hydride shift to yield the N-difluoromethylated product. rsc.org The reaction pathway is sensitive to the choice of base; for instance, using potassium tert-butoxide favors N-difluoromethylation, whereas sodium hydrocarbonate can lead to O-difluoromethylation. researchgate.net

Alternatively, difluoromethyl radical (•CF2H) intermediates can play a role, particularly in C-H difluoromethylation reactions of pyridines. nih.gov While direct N-difluoromethylation via a radical pathway is less commonly cited for pyridones, radical processes are a significant strategy for functionalizing the pyridine (B92270) ring itself. nih.govrsc.org These radicals can be generated from reagents like Zn(SO2CF2H)2. nih.gov The electrophilicity of the •CF2H radical is lower than that of the trifluoromethyl radical (•CF3), and it is sometimes considered a nucleophilic radical. nih.gov

| Intermediate | Precursor Examples | Role in N-Difluoromethylation |

| Difluorocarbene (:CF2) | BrCF2COOEt, CHClF2, TMSCF2H | Primary electrophile attacked by the pyridone nitrogen. cas.cnresearchgate.netcas.cn |

| Difluoromethyl Radical (•CF2H) | Zn(SO2CF2H)2, CF2IH | Primarily involved in C-H functionalization of the pyridine ring. nih.gov |

Formation and Reactivity of N-Difluoromethylated Pyridinium (B92312)/Quinolinium Salts

A key step in the synthesis of N-difluoromethyl-2-pyridones from pyridine precursors is the formation of N-difluoromethylpyridinium salts. researchgate.netnih.govfigshare.com This process typically involves the N-alkylation of the pyridine nitrogen with a difluoromethylating agent, such as ethyl bromodifluoroacetate. researchgate.netrsc.orgrsc.org The initial N-alkylation is followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt. researchgate.netrsc.orgrsc.org These salts are crucial intermediates that can then be converted to the final pyridone product. researchgate.netnih.govfigshare.com The reactivity of these pyridinium salts is influenced by substituents on the pyridine ring; electron-donating groups can facilitate the reaction, while steric hindrance can impede it. rsc.org A similar strategy has been applied to the synthesis of N-difluoromethylated quinolones from quinolines. rsc.org Mechanistic studies suggest that the formation of these salts occurs through a nucleophilic substitution followed by decarboxylation. chemrxiv.orgchemrxiv.org

Oxidative Addition, Transmetallation, and Reductive Elimination in Metal-Catalyzed Systems

Metal-catalyzed cross-coupling reactions are a powerful tool for forming C-CF2H and N-CF2H bonds. rsc.org While direct N-difluoromethylation of pyridones via this pathway is less detailed in the provided results, the fundamental steps of such catalytic cycles are well-established for related transformations. These cycles typically involve:

Oxidative Addition : A low-valent metal catalyst (e.g., Pd(0), Ni(0), or Cu(I)) undergoes oxidative addition to a difluoromethyl source or the heterocyclic substrate. rsc.org

Transmetallation : The difluoromethyl group is transferred from a reagent (e.g., TMSCF2H) to the metal center. rsc.org

Reductive Elimination : The final step involves the formation of the N-CF2H bond and regeneration of the active catalyst. rsc.org

Copper-catalyzed systems have been particularly noted for C-H difluoromethylation, where a Cu(I) complex is oxidized, followed by reductive elimination to furnish the difluoromethylated product. rsc.org Similarly, palladium and nickel are effective catalysts, with the choice of metal influencing the relative rates of oxidative addition, transmetallation, and reductive elimination. rsc.org For instance, oxidative addition is often more facile at Pd(0) than Cu(I), but transmetallation to Pd(II) can be slower. rsc.org

| Catalytic Step | Description | Relevant Metals |

| Oxidative Addition | The metal center inserts into a bond of the substrate or difluoromethyl source. rsc.org | Pd, Ni, Cu |

| Transmetallation | Transfer of the -CF2H group to the metal catalyst. rsc.org | Pd, Ni, Cu |

| Reductive Elimination | Formation of the desired N-CF2H bond from the metal complex. rsc.org | Pd, Ni, Cu |

Transformations of the Difluoromethyl Group within the Pyridone Scaffold

Once incorporated, the difluoromethyl group on the pyridone scaffold can undergo further chemical transformations, offering pathways to novel analogs.

Hydrodefluorination Reactions for C-F to C-H Conversion

A significant transformation of the N-difluoromethyl group is its reduction to an N-methyl group. This hydrodefluorinative reduction provides a route to access complex N-methylated motifs from their difluoromethylated precursors. chemrxiv.orgnih.gov This conversion from C-F to C-H bonds highlights the synthetic utility of the N-CF2H group as a potential precursor to the N-CH3 group, which is prevalent in many bioactive molecules. This transformation can be achieved in a single step, offering a cost-effective strategy for creating molecular diversity. chemrxiv.orgnih.gov

Reactivity of the Difluoromethyl Group Towards Various Reagents

The difluoromethyl group itself exhibits distinct reactivity. The C-H bond within the -CF2H group is acidic due to the electron-withdrawing nature of the adjacent fluorine atoms. nih.gov This acidity allows the -CF2H group to act as a hydrogen bond donor, a property that is crucial for its role as a bioisostere. nih.govcas.cn While specific reactions involving the difluoromethyl group on the 5-chloro-1-(difluoromethyl)pyridin-2(1H)-one scaffold are not extensively detailed in the provided search results, the inherent chemical properties of the -CF2H group suggest it can participate in reactions involving deprotonation or interaction with various reagents under specific conditions. Further research in this area could unveil novel transformations and applications of this functional group.

Influence of Substituents on Reaction Regioselectivity and Yield

The regioselectivity and yield of chemical reactions involving the this compound scaffold are significantly influenced by the electronic and steric nature of substituents on the pyridone ring. The interplay of these substituent effects dictates the preferred site of reaction and the efficiency of the transformation.

In nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyridines, the position and electronic properties of substituents are critical. Electron-withdrawing groups (EWGs) enhance the rate of nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic substitution.

For the this compound core, a nucleophilic attack is generally favored at the positions activated by the electron-withdrawing chloro and carbonyl groups. The difluoromethyl group at the nitrogen atom also exerts a significant electron-withdrawing effect, further influencing the electron distribution within the ring.

A study on the difluoromethylation of various 2-pyridones using chlorodifluoromethane provides valuable insights into how substituents on the pyridine ring affect the ratio of N- to O-difluoromethylation products. Although this reaction is not a substitution on the ring itself, the observed trends in product distribution reflect the influence of substituents on the nucleophilicity of the nitrogen versus the oxygen atom of the pyridone tautomer. The table below summarizes these findings for a selection of substituted 2-pyridones.

Table 1: Influence of Substituents on the N- vs. O-Difluoromethylation of 2-Pyridones

| Substituent (R) | Position | N-CHF2 Product Yield (%) | O-CHF2 Product Yield (%) |

|---|---|---|---|

| H | - | 35 | 45 |

| 5-Br | 5 | 50 | 30 |

| 3-Br, 5-F | 3, 5 | 62 | 18 |

| 3-Br, 5-Cl | 3, 5 | 65 | 15 |

| 3-Br, 5-Me | 3, 5 | 48 | 32 |

The data indicates that electron-withdrawing substituents, such as halogens (Br, F, Cl), generally favor the formation of the N-difluoromethylated product. This can be attributed to the stabilization of the negative charge on the nitrogen atom during the reaction. In contrast, an electron-donating group like methyl (Me) leads to a more balanced distribution between N- and O-alkylation. These findings suggest that in reactions involving this compound, the presence of additional electron-withdrawing substituents would likely direct incoming nucleophiles to specific positions and enhance reaction yields.

Stability and Proposed Degradation Pathways of the Difluoromethylated Pyridone Scaffold

The stability of the this compound molecule is influenced by its constituent functional groups. The difluoromethyl group is generally considered to be chemically robust. However, the pyridone ring, particularly with its chloro-substituent, can be susceptible to degradation under certain conditions.

Potential degradation pathways for this scaffold can be inferred from studies on similarly structured molecules, such as the pesticide Chlorpyrifos, which features a chlorinated pyridine ring. epa.govfigshare.com

Hydrolytic Degradation: Under aqueous conditions, particularly at elevated pH, the 5-chloro substituent can be susceptible to nucleophilic substitution by hydroxide (B78521) ions. This would lead to the formation of 5-Hydroxy-1-(difluoromethyl)pyridin-2(1H)-one. The pyridone ring itself can also undergo hydrolysis, potentially leading to ring-opening, although this is generally a slower process.

Oxidative Degradation: In the presence of strong oxidizing agents, the pyridine ring can be degraded. For instance, in aqueous chlorine solutions, chlorinated pyridines can be oxidized, leading to the formation of various degradation products, including the corresponding pyridinol. epa.govfigshare.com For this compound, this could lead to the formation of hydroxylated derivatives or even cleavage of the ring.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation could potentially induce degradation. The C-Cl bond is susceptible to photolytic cleavage, which could initiate radical chain reactions, leading to a variety of degradation products.

A proposed primary degradation pathway for this compound under hydrolytic conditions would involve the initial displacement of the chloride ion to form the corresponding 5-hydroxy derivative. Further degradation could then proceed via ring-opening pathways.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Hydroxy-1-(difluoromethyl)pyridin-2(1H)-one |

| Chlorpyrifos |

| 2-Pyridone |

| 5-Bromo-2-pyridone |

| 3-Bromo-5-fluoro-2-pyridone |

| 3-Bromo-5-chloro-2-pyridone |

| 3-Bromo-5-methyl-2-pyridone |

| N-difluoromethyl-2-pyridone |

Spectroscopic and Structural Characterization Techniques Applied to 5 Chloro 1 Difluoromethyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific atomic nuclei. For 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural profile.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. Based on the structure of this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the three protons on the pyridinone ring and the single proton of the difluoromethyl group.

The protons on the pyridinone ring are expected to appear in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the nitrogen atom, these signals would likely be shifted downfield. The proton of the difluoromethyl group (-CHF₂) is anticipated to show a characteristic triplet multiplicity due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift of this proton would be significantly downfield due to the strong deshielding effect of the two fluorine atoms and the adjacent nitrogen.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.5 - 8.5 | Doublet | ~2-3 Hz | H-6 |

| 7.0 - 8.0 | Doublet of doublets | ~8-9 Hz, ~2-3 Hz | H-4 |

| 6.5 - 7.5 | Doublet | ~8-9 Hz | H-3 |

| 7.0 - 8.0 | Triplet (t) | ²JHF ≈ 50-60 Hz | N-CHF₂ |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon (C=O) is predicted to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the pyridinone ring would appear in the aromatic region. The carbon of the difluoromethyl group (-CHF₂) is expected to be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling is typically large and is a key diagnostic feature for the -CHF₂ group.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 160 - 180 | Singlet | - | C-2 (C=O) |

| 140 - 150 | Singlet | - | C-6 |

| 130 - 140 | Singlet | - | C-4 |

| 120 - 130 | Singlet | - | C-5 |

| 110 - 120 | Singlet | - | C-3 |

| 110 - 125 | Triplet (t) | ¹JCF ≈ 230-250 Hz | N-CHF₂ |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization and Quantification

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. icpms.cz Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. icpms.czbiophysics.org

For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single geminal proton (²JHF). The chemical shift would be in a region characteristic of difluoromethyl groups attached to a nitrogen atom. This technique is also quantitative, allowing for the determination of the number of fluorine atoms in a specific environment by integrating the signal intensity. rsc.org

Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -80 to -120 | Doublet (d) | ²JHF ≈ 50-60 Hz | N-CHF₂ |

Application of NMR in Mechanistic Investigations (e.g., Hydrogen Bonding Quantification via Chemical Shift Analysis)

NMR spectroscopy is a powerful method for investigating non-covalent interactions, such as hydrogen bonds, both in solution and in the solid state. nih.gov The chemical shift of a proton involved in a hydrogen bond is particularly sensitive to its environment. mdpi.com The formation of a hydrogen bond typically causes the ¹H NMR signal of the bridging proton to shift downfield. mdpi.com

In molecules like pyridinones, both intermolecular and intramolecular hydrogen bonds can be studied. nih.govacs.org For instance, the amide N-H proton in related systems can form hydrogen bonds, and the extent of this bonding can be determined by measuring the ¹H chemical shifts in different solvents, such as chloroform (B151607) and DMSO. rsc.org The change in chemical shift (Δδ) upon binding to a hydrogen-bond-donating probe can be used to quantify the hydrogen-bond-accepting ability of a molecule. nsf.govacs.orgucdavis.edu Although this compound does not have a traditional N-H proton for dimerization, NMR could be used to study potential weak intramolecular C-H···O or C-H···F interactions or intermolecular interactions in solution. By analyzing chemical shift changes with concentration or temperature, the presence and relative strength of such weak hydrogen bonds could be inferred.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition from the measured mass.

For this compound, the molecular formula is C₆H₄ClF₂NO. HRMS would be used to measure the mass of the molecular ion ([M]+) or a protonated version ([M+H]+) and compare it to the theoretically calculated exact mass. A close match between the experimental and theoretical mass would confirm the proposed molecular formula. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would provide further confirmation.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₅ClF₂NO⁺ | 180.0031 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of compound purity and the monitoring of chemical reaction progress.

HPLC is a primary tool for determining the purity of non-volatile and thermally sensitive compounds. A typical HPLC method for a molecule such as this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. The retention time of the compound would be a key identifier, and the peak area from the detector (typically UV-Vis) would be used to quantify its purity relative to any impurities or starting materials. While this is a standard application, a validated HPLC method with specific parameters (e.g., column type, mobile phase composition, flow rate, and detection wavelength) for this compound has not been reported.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC could be employed to assess its purity, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the injector and column. The analysis would involve injecting a solution of the compound into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time is used for identification, and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used for quantification. As with other techniques, specific, published GC methods for the analysis of this compound are not available.

Theoretical and Computational Investigations of 5 Chloro 1 Difluoromethyl Pyridin 2 1h One and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecule's properties, revealing details about its preferred shapes, internal interactions, and the nature of its radical species.

Analysis of Conformational Isomers and Energy Landscapes

Computational studies on molecules containing the difluoromethyl group attached to an aromatic ring system have revealed the existence of distinct conformational isomers. The rotational barrier around the C-N bond connecting the difluoromethyl group to the pyridinone ring dictates the energy landscape. For analogous compounds, such as 1-(difluoromethyl)-2-nitrobenzene, calculations have shown that conformers allowing for intramolecular hydrogen bonding are significantly lower in energy. rsc.org One conformer, which facilitates an intramolecular hydrogen bond, was found to be 4.3 kcal/mol more stable than a conformer where this interaction is absent. rsc.orgnih.gov This energy difference highlights a strong conformational preference driven by intramolecular forces. While specific energy values for 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one require dedicated calculations, the principles derived from its analogues suggest that its conformational landscape is similarly influenced by the orientation of the difluoromethyl group relative to the carbonyl oxygen on the pyridinone ring. The planarity and electronic nature of the pyridinone ring, influenced by the chloro-substituent, would also play a critical role in defining the precise energy differences between possible conformers. rsc.org

Characterization of Hydrogen Bonding Interactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is recognized as an unconventional hydrogen bond donor. nih.gov The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to interact with hydrogen bond acceptors like oxygen or nitrogen atoms. beilstein-journals.org This interaction, often denoted as a C–H···O or C–H···N hydrogen bond, has been characterized by spectroscopic, crystallographic, and computational methods. nih.gov

Experimental and theoretical studies have quantified the hydrogen bond donating capacity of the CF2H group. It is considered a weaker hydrogen bond donor than traditional donors like hydroxyl (OH) or thiol (SH) groups. beilstein-journals.orgnih.gov However, its ability to form these bonds is significant, particularly in biological contexts where it can act as a bioisosteric replacement for these groups. nih.govh1.co The strength of the hydrogen bond can be enhanced when the CF2H group is attached to cationic aromatic systems. beilstein-journals.org In the context of this compound, the hydrogen atom of the difluoromethyl group can form an intramolecular hydrogen bond with the carbonyl oxygen at the 2-position, which would contribute to the stability of certain conformers.

| Interaction Type | Description | Relative Strength |

| Intramolecular H-Bond | C-H bond of the CF2H group interacts with the C=O group of the pyridinone ring. | Weaker than conventional O-H···O bonds but significant for conformational stability. |

| Intermolecular H-Bond | The CF2H group can act as a donor to external acceptor molecules (e.g., solvent, biological target). | Contributes to solubility and receptor binding. |

Geometry and Stability of Difluoromethyl Radicals

The geometry and stability of fluoroalkyl radicals are heavily influenced by the number of fluorine substituents. The difluoromethyl radical (•CF2H) exhibits a non-planar geometry. Computational studies, using methods like B3LYP/6-31G(d), have calculated the out-of-plane (oop) bending angle to be approximately 49.5°. rsc.org This indicates a more tetrahedral or pyramidal geometry compared to the nearly planar methyl radical. This distortion from planarity is intermediate between the monofluoromethyl radical (•CH2F, oop ≈ 31.4°) and the trifluoromethyl radical (•CF3, oop ≈ 55.1°). rsc.org

The stability of fluoroalkyl radicals follows the trend •CH2F > •CF2H > •CF3. rsc.org The increased fluorine substitution progressively destabilizes the radical. This is because the fluorine lone pairs have less effective overlap with the singly occupied molecular orbital (SOMO) in the more pyramidal structures. rsc.org Consequently, the •CF2H radical has a higher energy SOMO and is considered more nucleophilic than the •CF3 radical, which influences its reactivity in chemical transformations. rsc.orgrsc.org

Molecular Docking Simulations for Understanding Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov For analogues of this compound, docking simulations are instrumental in understanding potential interactions with biological targets. mdpi.comresearchgate.net Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets. acs.org

In a typical docking study, the pyridinone core could be positioned within the active site of a receptor. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking or hydrophobic interactions. Crucially, the difluoromethyl group can engage in hydrogen bonding with amino acid residues, mimicking the interactions of a hydroxyl or thiol group. nih.gov The chlorine atom at the 5-position can also form halogen bonds or occupy hydrophobic pockets, further anchoring the molecule in the binding site. These simulations provide a structural basis for the molecule's activity and guide further optimization. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are vital for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For compounds like this compound, these studies focus on how modifications, particularly the inclusion of the difluoromethyl group, affect its properties.

Design Principles for Difluoromethyl as a Bioisosteric Replacement

The difluoromethyl group is a key functional group in modern drug design, often employed as a bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH2) or methyl (CH3) groups. nih.govresearchgate.net Bioisosteric replacement is a strategy used to enhance a drug's properties while maintaining its ability to interact with its biological target. princeton.edu

The rationale for using a CF2H group as a bioisostere is multifaceted:

Hydrogen Bonding : As discussed, the CF2H group can mimic the hydrogen bond donating capability of OH and SH groups, preserving essential interactions with a biological target. semanticscholar.orgacs.org

Lipophilicity : The CF2H group is more lipophilic (fat-soluble) than a hydroxyl group but generally less lipophilic than a trifluoromethyl (CF3) group. researchgate.net This allows medicinal chemists to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. h1.co

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. nih.gov

Conformational Effects : The introduction of fluorine can alter the conformational preferences of a molecule, which can lock it into a more bioactive shape. nih.gov

Acidity Modulation : The CF2H group is less acidic than an OH group, which can be advantageous in avoiding unwanted ionization at physiological pH. beilstein-journals.org

Prediction of Molecular Recognition and Binding Mode Influences

Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how molecules like this compound interact with biological targets. These techniques provide insights into the binding modes and molecular recognition patterns that govern the compound's potential biological activity.

Molecular docking studies on analogous pyridinone derivatives have shown that the pyridinone scaffold can serve as a crucial pharmacophore, capable of forming key interactions within protein binding sites. For instance, the lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the molecule to specific amino acid residues. nih.gov The substituents on the pyridinone ring play a significant role in modulating binding affinity and selectivity. The chlorine atom at the 5-position, for example, can participate in halogen bonding or occupy hydrophobic pockets, while the difluoromethyl group at the 1-position can influence binding through electrostatic and van der Waals interactions.

In silico molecular docking screenings of various pyridine (B92270) derivatives have been successfully employed to predict their binding energies and inhibition constants against therapeutic targets. nih.govorientjchem.org For a hypothetical target, the predicted binding mode of this compound would likely involve a combination of hydrogen bonding from the pyridinone core and hydrophobic and electrostatic interactions from the chloro and difluoromethyl substituents. The specific orientation and interactions would be dictated by the topology and amino acid composition of the target's active site.

| Interaction Type | Contributing Moiety | Potential Interacting Residues in a Binding Site |

|---|---|---|

| Hydrogen Bond Donor | Pyridinone NH (if tautomerically available) | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond Acceptor | Pyridinone C=O | Lys, Arg, Ser, Thr, His |

| Halogen Bonding | 5-Chloro group | Carbonyl oxygen, Ser, Thr |

| Hydrophobic Interactions | Pyridinone ring, Difluoromethyl group | Leu, Val, Ile, Phe, Trp |

| Dipole-Dipole Interactions | Difluoromethyl group (CHF2) | Polar amino acids |

Theoretical Assessment of Difluoromethyl Group's Impact on Molecular Stability

The introduction of a difluoromethyl (CHF2) group at the N-1 position of the pyridinone ring is predicted to have a profound impact on the molecule's conformational stability, electronic properties, and metabolic stability. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to assess these effects.

Computational studies on related fluorinated N-heterocycles have demonstrated that the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less prone to enzymatic degradation. This increased stability is a desirable property in the design of therapeutic agents.

| Property | Predicted Effect of N-CHF2 Group | Computational Method for Assessment |

|---|---|---|

| Lipophilicity (LogP) | Increase | Calculated LogP from molecular descriptors |

| Acidity of N-H (in parent pyridone) | Increase (due to inductive effect) | pKa calculations using DFT |

| Dipole Moment | Significant alteration | DFT calculations |

| Metabolic Stability | Increase | Bond dissociation energy calculations |

| Conformational Preference | Influence on ring planarity and substituent orientation | Potential energy surface scans |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization

Computational chemistry provides a powerful platform for modeling reaction pathways and analyzing transition states, which is invaluable for optimizing the synthesis of complex molecules like this compound. The synthesis of N-difluoromethylated pyridones often involves the introduction of the difluoromethyl group onto the nitrogen atom of the corresponding pyridone precursor.

Several methods for the N-difluoromethylation of N-heterocycles have been developed, often utilizing reagents that serve as a source of difluorocarbene (:CF2) or a difluoromethyl radical (•CHF2). nih.govnih.govnih.gov Theoretical modeling can be used to investigate the mechanisms of these reactions. For instance, DFT calculations can elucidate the step-by-step process of N-alkylation, including the formation of key intermediates and the energetics of the transition states. rsc.org

A plausible synthetic route to this compound involves the direct difluoromethylation of 5-chloropyridin-2(1H)-one. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the starting material, reagent, and product.

Transition State Searching: Identifying the transition state structure for the difluoromethylation step. This is the highest energy point along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and calculating the activation energy (the energy difference between the transition state and the reactants).

By comparing the activation energies of different potential pathways and with different reagents, computational chemists can predict the most efficient and selective synthetic route. For example, modeling could compare the feasibility of using reagents like sodium chlorodifluoroacetate versus bromodifluoroacetate under various conditions. nih.govrsc.org This theoretical insight allows for the rational design of experiments, saving time and resources in the laboratory.

| Reaction Step | Parameter | Significance |

|---|---|---|

| N-Difluoromethylation | Activation Energy (ΔG‡) | Determines the reaction rate; lower is faster. |

| Reaction Energy (ΔGr) | Indicates thermodynamic favorability; negative is favorable. | |

| Intermediate Formation | Intermediate Stability | Influences the reaction mechanism and potential side reactions. |

| Solvent Effects | Solvation Free Energy | Predicts the influence of the solvent on reaction rates and equilibria. |

Advanced Applications of 5 Chloro 1 Difluoromethyl Pyridin 2 1h One in Chemical Research

Role as a Key Synthetic Intermediate in the Construction of Complex Molecular Architectures

The utility of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one as a synthetic intermediate is rooted in the distinct reactivity of its constituent parts. The N-difluoromethyl pyridone scaffold is accessible through several modern synthetic strategies, which provide a foundation for its subsequent elaboration into more complex structures. researchgate.netnih.gov

Recent advancements have enabled the direct N-difluoromethylation of pyridone precursors using various difluorocarbene sources. nih.govacs.org An operationally simple protocol utilizes bromodifluoroacetate esters or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) to achieve this transformation. nih.govacs.org Notably, the difluoromethylation of 2-pyridones can be directed to occur at either the nitrogen or the oxygen atom by carefully controlling reaction parameters such as temperature, solvent, and the choice of base. acs.orgthieme-connect.com This chemoselectivity is crucial for synthetic chemists, as it allows for the specific generation of either N-difluoromethylated or O-difluoromethylated isomers, effectively doubling the compound's utility as a starting material. thieme-connect.com For instance, lower temperatures (e.g., -15 °C) tend to favor N-alkylation, whereas higher temperatures promote the formation of the O-alkylated product, 2-(difluoromethoxy)pyridine. thieme-connect.com

The chlorine atom at the 5-position of the pyridone ring serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, enabling the construction of large and structurally complex molecular libraries. The combination of the pre-installed N-difluoromethyl group and the reactive chlorine handle makes this compound a powerful platform for building intricate molecules with potential applications in medicinal chemistry and materials science.

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Catalytic 18-crown-6 | One-pot synthesis from N-(pyridin-2-yl)acetamide precursors. | nih.gov |

| Ethyl bromodifluoroacetate (BrCF₂COOEt) | Transition metal-free; involves N-alkylation followed by hydrolysis and decarboxylation. | Utilizes a cheap, safe, and commercially available reagent. | nih.gov |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base-mediated; chemoselectivity controlled by temperature. | Allows selective access to either N- or O-difluoromethylated products. | acs.orgthieme-connect.com |

| Chlorodifluoromethane (B1668795) (CHClF₂) | Base (e.g., K₂CO₃) in DMF at elevated temperature. | Uses an available industrial reagent; reaction conditions influence N/O selectivity. | researchgate.net |

Utilization in Agrochemical Research and Development for Novel Compound Synthesis

The difluoromethyl (CF₂H) group is a recognized bioisostere of functional groups like hydroxyl (OH) or thiol (SH), and its presence can significantly alter a molecule's lipophilicity and hydrogen bonding capacity. thieme-connect.com This modulation of physicochemical properties is a key strategy in agrochemical design to optimize uptake, transport, and target interaction. Replacing a methyl group or other small substituent with a difluoromethyl group can lead to compounds with improved biological activity and a more favorable environmental profile.

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, an intermediate for the herbicide fluazifop, highlights the industrial importance of halogenated, fluorinated pyridines. jst.go.jp Similarly, this compound serves as a valuable scaffold. The pyridone core is a common feature in bioactive molecules, and the chloro- and difluoromethyl- groups provide the necessary handles for chemical diversification and property optimization, making it an attractive starting point for developing new generations of agrochemicals.

| Compound Name | Type | Key Structural Feature | Reference |

|---|---|---|---|

| Fluazifop | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | jst.go.jp |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine | jst.go.jp |

| Picoxystrobin | Fungicide | 6-(Trifluoromethyl)pyridine | jst.go.jp |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine | jst.go.jp |

Application as a Molecular Probe in Biological Systems (e.g., Site-Selective Protein Modification)

The development of molecular probes is essential for interrogating complex biological systems and elucidating the mechanisms of action of bioactive small molecules. The unique electronic properties of the N-difluoromethyl group make scaffolds like this compound promising candidates for the design of novel chemical probes.

Research has suggested that the replacement of a common N-methyl (N-CH₃) group in organic fluorophores with an N-difluoromethyl (N-CF₂H) group can lead to improved spectroscopic properties, such as enhanced fluorescence quantum yields. nih.govrsc.org This is a significant advantage in bioimaging applications, where brighter and more photostable probes are highly sought after. rsc.org The N-difluoromethyl-2-pyridone core of the title compound could thus serve as the basis for a new class of fluorescent probes.

Furthermore, the structure is well-suited for conversion into activity-based or target-ID probes. The chlorine atom at the 5-position can be substituted with a linker attached to a reporter tag (like biotin (B1667282) or a fluorophore) or a reactive group for covalent modification of protein targets. By incorporating a weakly reactive electrophile, the molecule could be designed to bind to a specific site on a target protein, allowing for site-selective protein modification and subsequent identification of the binding partner. This strategy is invaluable in chemical biology for target validation and mechanism of action studies. While direct application of this compound as a molecular probe is an emerging area, its structural features offer considerable potential for the development of sophisticated tools for biological research. nih.gov

Contribution to the Fundamental Understanding of Organofluorine Chemistry and Fluorinated Building Blocks

The study of this compound and related N-difluoromethyl pyridones has contributed significantly to the broader field of organofluorine chemistry. The development of novel synthetic methods for its preparation has provided the chemical community with milder, more efficient, and more selective routes to this important class of fluorinated heterocycles. researchgate.netnih.gov

Protocols for the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines represent a notable advance. nih.govfigshare.com These methods, which often operate under mild, transition-metal-free conditions, are compatible with a wide range of functional groups, expanding the accessibility of these building blocks. researchgate.netnih.gov The mechanistic investigations into these reactions have revealed key N-difluoromethylpyridinium salt intermediates, deepening the understanding of the reaction pathways. nih.govfigshare.com

Moreover, the detailed studies on the chemoselective N- versus O-difluoromethylation of 2-pyridone systems have provided valuable insights into the fundamental reactivity of ambident nucleophiles in the context of fluorination. acs.orgthieme-connect.comresearchgate.net Understanding how to selectively modify either the nitrogen or oxygen atom by tuning reaction conditions is a powerful concept that can be applied to the synthesis of other complex heterocyclic systems. thieme-connect.com As such, this compound is not only a useful product but also a subject of study that has helped refine the principles and expand the toolkit of modern organofluorine chemistry.

Conclusion and Future Directions in the Research of 5 Chloro 1 Difluoromethyl Pyridin 2 1h One

Summary of Key Research Findings and Methodological Advancements

Research into 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one and its analogs has primarily centered on the development of efficient synthetic methodologies for the introduction of the N-difluoromethyl group, a motif of growing importance in drug discovery. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, thereby influencing molecular recognition and membrane permeability.

Several key methodological advancements have paved the way for the synthesis of N-difluoromethylated pyridones. One notable approach involves the direct N-difluoromethylation of the corresponding pyridone precursor. A novel one-pot synthesis of N-difluoromethyl-2-pyridones has been described, utilizing N-(pyridin-2-yl)acetamide derivatives as precursors. googleapis.com The difluoromethylation is achieved using sodium chlorodifluoroacetate as a difluorocarbene source, followed by in situ hydrolysis to yield the desired product. googleapis.com Another significant advancement is the use of ethyl bromodifluoroacetate as a readily available and cost-effective difluoromethylating agent in a transition-metal-free process. rsc.orgnih.govscispace.com This method proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgnih.govscispace.com More recently, the use of bromodifluoromethyltrimethylsilane (TMSCF2Br) has been explored for the chemoselective N- and O-difluoromethylation of 2-pyridones, with the selectivity being controlled by reaction conditions such as temperature and the choice of base. acs.orgthieme-connect.com

These methodologies have been applied to a range of substituted pyridines and pyridones, demonstrating their utility in accessing a diverse library of N-difluoromethylated compounds. While specific yields for the synthesis of this compound are not extensively reported in dedicated studies, the general applicability of these methods suggests that it can be synthesized in moderate to good yields.

A direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has also been developed, operating under mild conditions and tolerating a wide array of functional groups. nih.govacs.org Mechanistic investigations suggest that this transformation proceeds through a key N-difluoromethylpyridinium salt intermediate. nih.govacs.org

The following table summarizes some of the key synthetic methods applicable to the formation of the N-CF2H bond in pyridinones:

| Reagent | Precursor | Key Features | Reference |

| Sodium chlorodifluoroacetate | N-(Pyridin-2-yl)acetamide | One-pot synthesis, difluorocarbene source | googleapis.com |

| Ethyl bromodifluoroacetate | Pyridine (B92270)/Pyridone | Transition-metal-free, cost-effective | rsc.orgnih.govscispace.com |

| Bromodifluoromethyltrimethylsilane (TMSCF2Br) | 2-Pyridone | Chemoselective (N- vs. O-difluoromethylation) | acs.orgthieme-connect.com |

Identification of Unexplored Avenues in Synthetic Strategies and Reactivity Studies

Despite the progress in synthetic methods, several avenues for the synthesis and reactivity of this compound remain largely unexplored.

Unexplored Synthetic Strategies:

Late-Stage Difluoromethylation: While methods for the direct difluoromethylation of pyridines exist, the development of robust and highly regioselective late-stage difluoromethylation strategies for complex molecules containing the 5-chloropyridin-2-one scaffold would be of immense value. This would enable the rapid diversification of lead compounds in drug discovery programs.

De Novo Synthesis: The construction of the pyridinone ring with the difluoromethyl group already installed on the nitrogen atom is an alternative approach that has not been extensively investigated for this specific compound. A scalable de novo synthesis of difluoromethyl pyridines has been reported, which could potentially be adapted. researchgate.net

Flow Chemistry Approaches: The application of continuous flow technology for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly when using potentially hazardous fluorinating agents.

Unexplored Reactivity Studies:

Cross-Coupling Reactions: The reactivity of the C-Cl bond in this compound towards various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) has not been systematically studied. Such transformations would provide a powerful tool for introducing molecular complexity and generating novel derivatives.

Reactions of the Pyridinone Ring: The influence of the N-difluoromethyl group on the aromaticity and reactivity of the pyridinone ring is an area ripe for investigation. Studies on electrophilic and nucleophilic aromatic substitution reactions would provide valuable insights into its chemical behavior.

Photochemical and Radical Reactions: The photochemical and radical reactivity of this compound is another unexplored domain. The presence of both a chlorine atom and a difluoromethyl group could lead to interesting and potentially useful transformations under photochemical or radical-initiated conditions.

Potential for Novel Mechanistic Discoveries and Computational Insights

The unique electronic properties of the difluoromethyl group offer fertile ground for novel mechanistic discoveries. The interplay between the electron-withdrawing nature of the N-CF2H group and the chloro substituent at the 5-position likely has a significant impact on the electronic structure and reactivity of the pyridinone ring.

Potential Mechanistic Discoveries:

Unusual Reaction Pathways: The strong electron-withdrawing character of the difluoromethyl group could lead to unexpected reaction pathways. For instance, it may influence the regioselectivity of electrophilic attack or facilitate novel rearrangement reactions.

Role of Hydrogen Bonding: The C-H bond of the difluoromethyl group can act as a hydrogen bond donor. Investigating the role of this interaction in directing reaction pathways or stabilizing transition states could uncover new mechanistic principles.

Computational Insights:

Computational chemistry can play a pivotal role in elucidating the structure, reactivity, and electronic properties of this compound. While specific computational studies on this molecule are scarce, methodologies applied to similar fluorinated and chlorinated compounds can provide a roadmap for future investigations. derpharmachemica.comnih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. derpharmachemica.com This information is crucial for understanding the molecule's reactivity and spectroscopic characteristics.

Reaction Mechanism Modeling: Computational modeling can be used to investigate the reaction mechanisms of known and hypothetical transformations of this compound. This can help in rationalizing experimental observations and predicting the feasibility of new reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: By calculating various molecular descriptors for a series of derivatives of this compound, QSAR models could be developed to correlate their structural features with their potential biological activity.

The following table presents hypothetical, yet plausible, calculated electronic properties for this compound based on general principles of computational chemistry for similar structures.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |

Broader Implications for the Design and Synthesis of Fluorine-Containing Heterocyclic Systems

The research on this compound, and N-difluoromethylated heterocycles in general, has significant implications for the broader field of fluorine chemistry and drug design.

Expanding the Chemical Space of Fluorinated Molecules: The development of new synthetic methods for introducing the N-CF2H group expands the toolbox available to medicinal chemists, allowing for the creation of novel molecular architectures with potentially improved pharmacological profiles. The difluoromethyl group offers a unique combination of lipophilicity and hydrogen bonding capability that is distinct from other fluorine-containing substituents like the trifluoromethyl group.

Informing the Design of Bioactive Compounds: Understanding the synthesis, reactivity, and electronic properties of this compound provides valuable insights that can guide the design of new drug candidates. The strategic placement of the chloro and difluoromethyl substituents can be used to fine-tune properties such as metabolic stability, binding affinity, and bioavailability.

Stimulating the Development of New Fluorination Reagents and Methodologies: The challenges and opportunities presented by the synthesis of complex fluorinated molecules like this compound can drive the development of new, more efficient, and selective fluorination and difluoromethylation reagents and methodologies. chinesechemsoc.org

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one and its derivatives?

Answer:

The compound is typically synthesized via multi-step routes involving halogenation and functional group transformations. For example:

- Step 1 : Start with halogenated nicotinic acid derivatives (e.g., 2-chloro-4-fluoronicotinic acid) as precursors.

- Step 2 : Introduce the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination.

- Step 3 : Cyclize intermediates using reagents like POCl₃ or PCl₅ to form the pyridin-2(1H)-one core.

Multi-component reactions (MCRs) are also effective, leveraging one-pot strategies to assemble the heterocyclic scaffold with substituents at positions 3 and 4 .

Basic: How is the structural characterization of this compound performed in academic research?

Answer:

Key techniques include:

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL to analyze bond angles, torsions, and intermolecular interactions .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~160 ppm for carbonyl carbons) and confirm regiochemistry via NOESY.

- Mass spectrometry : Validate molecular weight (e.g., HRMS with <5 ppm error).

Advanced: How do structural modifications at the pyridin-2(1H)-one core influence solubility and metabolic stability?

Answer:

Modifications focus on reducing polarity while maintaining potency:

- tPSA optimization : Replace polar groups (e.g., 3-cyanophenyl) with less polar substituents (e.g., trifluoromethyl) to lower total polar surface area (tPSA), improving membrane permeability. For example, replacing an N-methyl group with an N-phenyl group reduced the tPSA from 99.3 Ų to 75.5 Ų while retaining potency .

- P-gp efflux mitigation : Substituents like aryl groups at position 1 lower P-glycoprotein recognition, reducing efflux ratios (e.g., from 25.0 to 0.8 in a study) .

Advanced: What computational strategies are used to design pyridin-2(1H)-one derivatives targeting enzymes like eIF4A3 or survivin?

Answer:

- Molecular dynamics (MD) simulations : Study survivin dimerization interfaces to guide rigidification of the pyridin-2(1H)-one scaffold, enhancing binding affinity .

- Docking studies : Use MOE or AutoDock to predict interactions with eIF4A3’s ATP-binding pocket, prioritizing substituents with hydrogen-bonding potential (e.g., piperazine-carbonyl groups) .

- QSAR models : Corrogate substituent electronic properties (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Advanced: How are in vivo pharmacokinetic (PK) studies designed to evaluate pyridin-2(1H)-one derivatives?

Answer:

- Rodent models : Administer compounds orally or intravenously to measure bioavailability, half-life, and tissue distribution. For example, BMS-903452 showed dose-dependent exposure in rats and humans, with GLP-1 plasma level increases .

- ADME profiling : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays. Compounds with tPSA <80 Ų often exhibit favorable PK .

Basic: What biological activities are associated with pyridin-2(1H)-one derivatives?

Answer:

- Antiviral : Non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, with IC₅₀ values in nM ranges .

- Antidiabetic : GPR119 agonists enhancing glucose-dependent insulin secretion .

- Anticancer : Survivin-dimerization modulators (Kd ~μM) for apoptosis induction .

Advanced: How do researchers address contradictions in structure-activity relationship (SAR) data for pyridin-2(1H)-one derivatives?

Answer:

- Resistance profiling : Test mutants (e.g., HIV-1 K103N) to identify substituents maintaining potency. For example, bulkier groups at position 4 mitigate resistance .

- Crystallographic analysis : Compare ligand-bound vs. unbound enzyme structures (e.g., survivin L54M mutant) to identify steric clashes or conformational changes .

Basic: What analytical challenges arise in quantifying pyridin-2(1H)-one derivatives in biological matrices?

Answer:

- Low solubility : Use LC-MS/MS with polar organic modifiers (e.g., 0.1% formic acid in acetonitrile) to enhance ionization.

- Matrix effects : Validate assays with stable isotope-labeled internal standards (e.g., deuterated analogs) .

Advanced: How are pyridin-2(1H)-one derivatives optimized for high-throughput screening (HTS)?

Answer:

- Parallel synthesis : Use MCRs to generate libraries (e.g., 3,4-disubstituted derivatives) for rapid SAR exploration .

- Fragment-based design : Screen fragments (e.g., 5-chloro substituents) and merge hits into lead compounds using X-ray data .

Advanced: What strategies improve the bioavailability of pyridin-2(1H)-one-based inhibitors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.